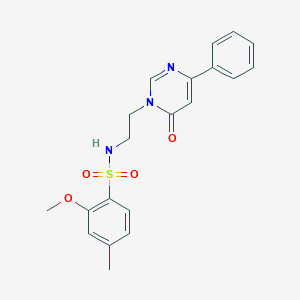

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound primarily recognized for its utility in various scientific research fields. This compound combines multiple functional groups, offering diverse reactivity and application potential. Its structure includes a methoxy group, methyl group, pyrimidine core, and sulfonamide, which collectively impart unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple reaction steps:

- Initial Formation of the Pyrimidine Core::

Pyrimidine derivatives can be synthesized via the Biginelli reaction, a three-component condensation of a β-keto ester, an aldehyde, and urea.

- Attachment of the Phenyl Group::

- Methoxy and Methyl Substitution::

The substitution of methoxy and methyl groups on the benzene ring can be achieved through electrophilic aromatic substitution.

- Sulfonamide Formation::

Finally, the sulfonamide group is introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized conditions to maximize yield and purity, employing large-scale reactors for multi-step synthesis. Continuous flow processes might be utilized for more efficient and scalable reactions.

Analyse Des Réactions Chimiques

Types of Reactions:

- Oxidation::

The compound can undergo oxidation reactions, particularly affecting the methoxy group or the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

- Reduction::

Reduction reactions can target the sulfonamide or pyrimidine ring, potentially leading to various amine derivatives.

- Substitution::

The aromatic ring allows for electrophilic and nucleophilic aromatic substitution reactions, introducing different functional groups.

- Oxidation::

Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction::

Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

- Substitution::

Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, CN⁻) facilitate substitution reactions.

Major Products Formed: Depending on the reaction conditions and reagents, the compound can form a variety of products, including:

Hydroxylated derivatives

Carbonyl compounds

Amine derivatives

Substituted aromatic compounds

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Enzyme Inhibition

Sulfonamides have been extensively studied for their enzyme inhibitory properties. The compound has shown promising results as an inhibitor of various enzymes, including:

- α-Glucosidase : Compounds similar to 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage conditions like Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

- Acetylcholinesterase : The compound's potential as an acetylcholinesterase inhibitor is also notable. This enzyme is crucial for neurotransmission, and its inhibition is a therapeutic target in treating Alzheimer's disease (AD). Studies have indicated that sulfonamide derivatives can exhibit significant inhibitory activity against this enzyme, suggesting a potential role in neuroprotection .

Table 1: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| 2-Methoxy... | α-Glucosidase | Moderate | |

| 2-Methoxy... | Acetylcholinesterase | Significant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has been explored as a part of molecular hybrids designed to enhance cytotoxicity against cancer cell lines.

Key Findings:

- Cytotoxic Activity : Research indicates that certain sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancer cells. The mechanism often involves the induction of apoptosis in cancer cells .

- Molecular Hybrid Design : The design of new compounds that incorporate the sulfonamide moiety with other pharmacophores has been a strategy to improve efficacy against tumors. These hybrids can potentially target multiple pathways involved in cancer progression .

Table 2: Anticancer Studies

| Compound Name | Cancer Type | Cytotoxicity Level | Reference |

|---|---|---|---|

| 2-Methoxy... | Breast Cancer | High | |

| 2-Methoxy... | Colon Cancer | Moderate |

Antimicrobial Effects

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. The sulfonamide structure is known for its broad-spectrum antibacterial properties.

Research Insights:

- Studies have shown that derivatives of benzenesulfonamide exhibit significant antibacterial effects against various pathogens. This suggests that the compound may be effective in treating bacterial infections, although specific studies on this compound are still limited .

Table 3: Antimicrobial Studies

Mécanisme D'action

The compound exerts its effects through several molecular mechanisms:

- Enzyme Inhibition::

The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or intermediates.

- Receptor Binding::

The aromatic and pyrimidine groups can interact with biological receptors, affecting signal transduction pathways.

- Pathway Modulation::

By interacting with specific molecular targets, the compound can modulate metabolic or signaling pathways, leading to physiological changes.

Comparaison Avec Des Composés Similaires

Compared to other compounds with similar functional groups, 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, methyl, and sulfonamide groups attached to a pyrimidine core. This structural uniqueness confers distinct chemical properties and reactivity.

List of Similar Compounds:- 4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:

- 2-methoxy-4-methyl-N-(2-(4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:

- 2-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide:

Each of these compounds, while sharing some functional groups, has variations in structure that lead to different reactivity and applications. This demonstrates the importance of the specific arrangement of functional groups in determining the behavior and utility of chemical compounds.

Activité Biologique

The compound 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in oncology and antimicrobial fields. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N5O2S with a molecular weight of 341.4 g/mol . The compound's structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, particularly in the inhibition of specific enzyme pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related pyrimidine derivatives have shown efficacy in xenograft models, leading to robust tumor regression at specific dosages (e.g., 160 mg/kg BID) . The mechanism involves the inhibition of the Polycomb repressive complex 2 (PRC2), specifically targeting EZH2, a key player in epigenetic regulation linked to malignancies .

| Activity | Mechanism | Model | Dosage |

|---|---|---|---|

| Antitumor | Inhibition of EZH2 in PRC2 | Karpas-422 xenograft | 160 mg/kg BID |

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, sulfonamide derivatives generally act by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism suggests potential utility against a range of bacterial infections.

Case Studies and Research Findings

- In Vivo Efficacy : A study investigating structurally similar compounds demonstrated significant antitumor activity in vivo, emphasizing the importance of structural modifications in enhancing therapeutic efficacy. The study utilized various cancer cell lines and animal models to assess the impact on tumor growth and survival rates .

- Mechanistic Insights : Research has shown that the interaction between sulfonamide derivatives and target proteins can lead to alterations in gene expression profiles associated with cancer progression. The ability to modulate PRC2 activity highlights the compound's potential as an epigenetic drug .

- Comparative Analysis : A comparative study analyzed the biological activity of several sulfonamide derivatives, revealing that modifications at the benzenesulfonamide core could significantly influence their pharmacological profiles. This underscores the need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic outcomes .

Propriétés

IUPAC Name |

2-methoxy-4-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-8-9-19(18(12-15)27-2)28(25,26)22-10-11-23-14-21-17(13-20(23)24)16-6-4-3-5-7-16/h3-9,12-14,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOGVBFNQATWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.